1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-
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Overview
Description
1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- is a complex organic compound that belongs to the class of phthalazinones. This compound is characterized by the presence of a phthalazinone core structure substituted with a 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl] group and a methyl group at the 2-position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- involves multiple steps. One common synthetic route includes the reaction of 2,5-dimethylpyrrole with benzophenone to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzophenone. This intermediate is then reduced using boron tribromide to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde . The final step involves the cyclization of this intermediate with phthalic anhydride under acidic conditions to form the desired phthalazinone derivative.
Chemical Reactions Analysis
1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antibacterial and antitubercular properties.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound has been used in molecular docking studies to investigate its binding interactions with various biological targets, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase enzymes by binding to their active sites. This inhibition disrupts the synthesis of essential biomolecules, leading to the antibacterial and antitubercular effects observed in studies .
Comparison with Similar Compounds
1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- can be compared with other similar compounds, such as:
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides: These compounds also exhibit antibacterial and antitubercular properties and have been studied for their potential as dual enoyl ACP reductase and DHFR enzyme inhibitors.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenesulfonamides:
Properties
CAS No. |
827303-87-7 |
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Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C21H19N3O/c1-14-8-9-15(2)24(14)17-12-10-16(11-13-17)20-18-6-4-5-7-19(18)21(25)23(3)22-20/h4-13H,1-3H3 |
InChI Key |
NHTQEVVCGZVTQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)C)C |
Origin of Product |
United States |
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